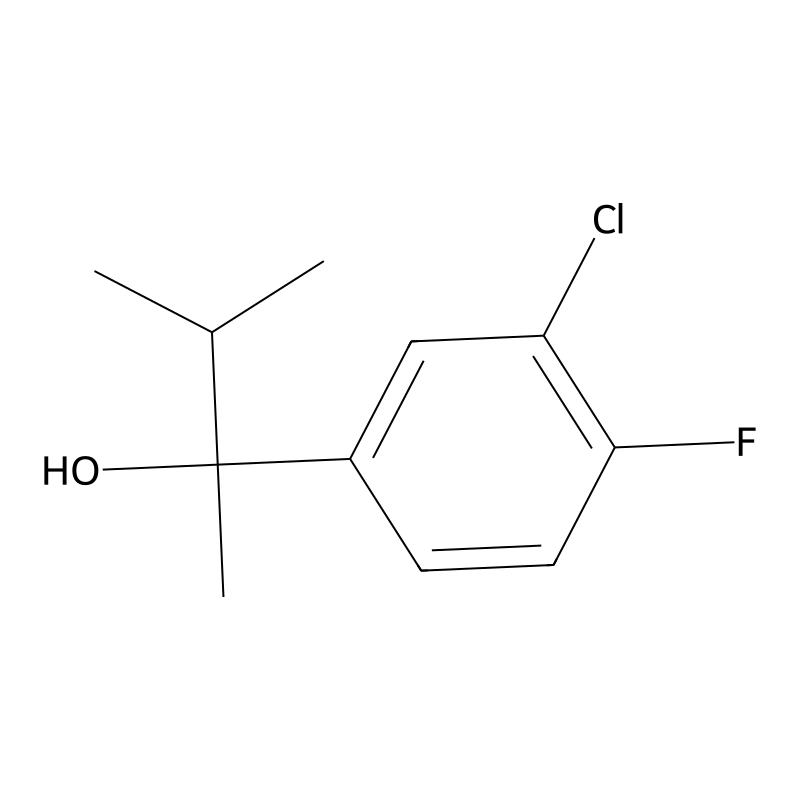

2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a tertiary alcohol group. This compound has gained attention due to its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is , and it is recognized for its unique structural features that confer distinct chemical properties.

- Oxidation: The tertiary alcohol group can be oxidized to form a ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

- Reduction: The compound can be reduced to remove the chloro or fluoro substituents, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

- Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed under basic conditions.

These reactions allow for the modification of the compound's structure, leading to the formation of various derivatives that may possess different biological or chemical properties.

Research on 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol has indicated potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of halogen substituents (chlorine and fluorine) may enhance its binding affinity to biological targets, thus influencing its efficacy in therapeutic applications. Studies have explored its interactions with various biomolecules, suggesting that it could act as a lead compound for drug development.

The synthesis of 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

In an industrial context, optimized reaction conditions are employed to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistency and scalability in production.

2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol has several notable applications:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

- Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

- Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Its versatility makes it valuable across various scientific disciplines.

The interaction studies involving 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol focus on its binding affinity to specific molecular targets such as enzymes or receptors. The unique combination of chloro and fluoro substituents enhances its potential interactions, which can modulate biological pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and guiding future research directions.

Several compounds share structural similarities with 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol. These include:

- 4-Chloro-2-methylphenol

- 4-Chloro-2-methylphenyl isocyanate

- 4-Chloro-3-methylphenol

Uniqueness

The uniqueness of 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol lies in its specific structural features, which confer distinct chemical and physical properties compared to these similar compounds. Its combination of halogen substituents (chlorine and fluorine) along with a tertiary alcohol moiety allows for versatile chemical reactivity and potential applications in drug development, making it a compound of significant interest in both academic research and industrial applications.